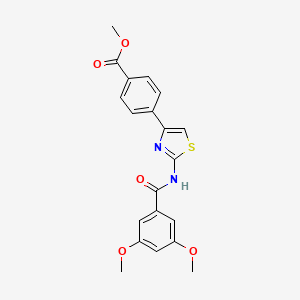
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction using a pyridazine derivative.
Attachment of the Fluorobenzyl Thioether: The fluorobenzyl thioether moiety can be attached through a thiolation reaction using 4-fluorobenzyl chloride and a suitable thiol.
Methoxylation: The methoxyphenyl group can be introduced through an etherification reaction using 2-methoxyphenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting various diseases.
Biological Studies: To investigate its effects on cellular processes and pathways.
Chemical Biology: As a probe to study the interaction of thiazole derivatives with biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
作用機序
The mechanism of action of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorobenzyl thioether and methoxyphenyl groups may enhance binding affinity and specificity to the target, influencing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a chlorine atom instead of fluorine.
5-(6-((4-Methylbenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a methyl group instead of fluorine.
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorobenzyl thioether group in 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding interactions with biological targets compared to its analogs with different substituents.
特性
IUPAC Name |
5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)17-5-3-4-6-19(17)27-2)18-11-12-20(26-25-18)28-13-15-7-9-16(23)10-8-15/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXIIZBBJMWHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2405564.png)
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2405567.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)


![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)

![(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2405579.png)


![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)
![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)
